molecular formula C21H14ClFO4S B2505830 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate CAS No. 331460-94-7

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2505830
CAS No.: 331460-94-7
M. Wt: 416.85
InChI Key: GJQFMJSEQZRLTE-LZWSPWQCSA-N
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Description

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate is a complex organic compound that features both fluorine and chlorine substituents This compound is of interest due to its unique chemical structure, which combines a fluorophenyl group, a propenyl ketone, and a chlorobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps. One common approach is the condensation of 4-fluorobenzaldehyde with acetophenone to form 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The propenyl ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The fluorophenyl and chlorobenzenesulfonate groups can interact with enzymes and receptors, potentially inhibiting their activity. The propenyl ketone group may also participate in covalent bonding with nucleophilic sites on proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate is unique due to its combination of fluorine and chlorine substituents, which impart distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFO4S/c22-17-6-12-20(13-7-17)28(25,26)27-19-10-1-15(2-11-19)3-14-21(24)16-4-8-18(23)9-5-16/h1-14H/b14-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQFMJSEQZRLTE-LZWSPWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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